molecular formula C12H15NO3 B069724 Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate CAS No. 164366-29-4

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate

Cat. No. B069724
M. Wt: 221.25 g/mol
InChI Key: YSWCFUKNMUTDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate, also known as CTK8E7849, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the quinolizine family and has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.

Biochemical And Physiological Effects

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been shown to have a positive effect on the immune system, increasing the production of cytokines and enhancing natural killer cell activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Another direction is to explore the structure-activity relationship of the compound to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a promising compound that has shown potent antitumor activity and has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential side effects. The synthesis method of the compound is relatively simple, and it has several advantages for lab experiments. Overall, Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound that has the potential to make a significant impact in the field of scientific research.

Synthesis Methods

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been synthesized using various methods. One of the most commonly used methods is the one-pot, three-component reaction involving 2-aminobenzophenone, ethyl acetoacetate, and ammonium acetate. This method provides a high yield of the compound and is relatively simple to perform.

Scientific Research Applications

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties.

properties

CAS RN

164366-29-4

Product Name

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-7-11(14)13-8-4-3-5-10(9)13/h6-7H,2-5,8H2,1H3

InChI Key

YSWCFUKNMUTDBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CCCCN2C(=O)C=C1

Canonical SMILES

CCOC(=O)C1=C2CCCCN2C(=O)C=C1

Origin of Product

United States

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